1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one (CAS: 1501859-63-7) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a cyclopropyl group at position 4 and an acetyl group at position 5. Its molecular formula is C₇H₁₀N₂OS (molecular weight: 170.23 g/mol) . The thiadiazole ring, containing sulfur and two nitrogen atoms, contributes to its electronic and steric properties, while the cyclopropyl group introduces conformational rigidity.
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h5H,2-3H2,1H3 |
InChI Key |
ODWAEPCZHFUILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=NS1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analog: 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
Thiazole-Based Analog: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Triazole-Based Analog: 1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
- Molecular Formula : C₇H₈ClN₃O (molecular weight: 189.61 g/mol) .
- Key Differences :
- Core Structure : A 1,2,4-triazole ring (three nitrogens) vs. 1,2,3-thiadiazole.
- Substituents : Chlorocyclopropyl and triazole groups vs. cyclopropyl and acetyl groups.
- Implications : The triazole compound is an intermediate in fungicide synthesis (e.g., prothioconazole), highlighting the agrochemical relevance of heterocycles with cyclopropane motifs. The sulfur in the thiadiazole may confer distinct electronic properties, influencing binding to enzyme active sites .
Fragrance-Related Analog: 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one
- Molecular Formula : C₁₂H₂₀O (molecular weight: 180.29 g/mol) .
- Key Differences : A cyclopentenyl group substituted with methyl groups vs. a thiadiazole ring.
- Implications : The fragrance application of this compound suggests volatility and low polarity, whereas the thiadiazole in the target compound likely reduces volatility and increases polarity, making it more suited for pharmaceutical applications .
Comparative Data Table
Biological Activity
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a novel compound from the thiadiazole family, characterized by its unique cyclopropyl substitution. This compound has garnered attention for its significant biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₈N₂OS
- Molecular Weight : 168.22 g/mol
- CAS Number : 2138372-68-4
The structure of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one consists of a thiadiazole ring with a cyclopropyl group at the 4-position, which may influence its pharmacological properties and enhance interactions with biological targets .
The biological activity of this compound is primarily associated with its ability to induce apoptosis in cancer cells. Research indicates that thiadiazole derivatives can interact with cellular targets such as:
- Tubulin : Disruption of microtubule dynamics leading to cell cycle arrest.
- Protein Kinases : Inhibition of signaling pathways that promote cell survival.
These interactions suggest that 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one may function as a potential antitumor agent by promoting programmed cell death in malignancies.
Anticancer Activity
Studies have demonstrated that various thiadiazole derivatives exhibit cytotoxic properties against a range of cancer cell lines. The following table summarizes findings related to the anticancer activity of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.8 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.4 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 18.6 | Disruption of kinase signaling |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Recent studies have explored the biological effects and mechanisms of action for this compound:
-
Study on Apoptosis Induction :
- A study demonstrated that treatment with 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one led to increased levels of pro-apoptotic factors such as caspase 3/7 in HeLa cells. This suggests a mechanism involving mitochondrial pathways in apoptosis induction.
- In Vivo Studies :
-
Comparative Analysis with Other Thiadiazoles :
- Comparative studies showed that compounds structurally similar to 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one often exhibited varying degrees of biological activity. The unique cyclopropyl substitution may enhance its pharmacokinetic properties compared to other thiadiazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
